6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound that features a spirocyclic structure with a pyrazole moiety
Mechanism of Action
Target of Action
Pyrazoles, which are part of the compound’s structure, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, however, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . This suggests that the compound could potentially interact with biochemical pathways involving these systems.
Pharmacokinetics
The pharmacokinetic phases of pyrazolopyrazine derivatives, which share structural similarities with the compound, have been predicted to be suitable based on theoretical admet studies .
Result of Action
Pyrazoles and their derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
It is known that the role of solvents in the tautomeric stabilization of pyrazoles has been investigated, suggesting that the compound’s action could potentially be influenced by its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with appropriate reagents to introduce the spirocyclic structure and the difluoro substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 1,1-difluoro-6-azaspiro[2.5]octane
- 6-azaspiro[2.5]octane derivatives
Uniqueness
6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its combination of a spirocyclic structure and a pyrazole moiety with difluoro substituents. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O/c1-9-7-10(17(2)16-9)11(19)18-5-3-12(4-6-18)8-13(12,14)15/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKNEUJLYJQFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC3(CC2)CC3(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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